molecular formula C30H33NO3 B2653837 (3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol CAS No. 882083-42-3

(3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol

Cat. No. B2653837
CAS RN: 882083-42-3
M. Wt: 455.598
InChI Key: YTFOGNZBWLKDLG-BFNWXZRRSA-N
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Description

This compound is a derivative of piperidin-4-one, which is a cyclic amide. It has two ethoxyphenyl groups attached to the 3rd and 5th carbon atoms of the piperidin-4-one ring via a double bond. The benzyl group is attached to the nitrogen atom of the ring .


Molecular Structure Analysis

The piperidine ring in similar compounds often adopts an envelope conformation with the nitrogen atom being the flap atom. Each C=C double bond usually exhibits an E conformation .

Scientific Research Applications

Biophotonic Applications

The study by Nesterov et al. (2003) on related compounds demonstrated the potential of bis[4-(diethylamino)benzylidene]-substituted piperidones for biophotonic applications. These compounds exhibited one- and two-photon absorption of light and fluorescence, indicating their utility in biophotonic materials due to the conjugation between donor and acceptor parts that flatten the central heterocycles. This feature suggests similar compounds, like "(3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol," might also possess interesting optical properties for biophotonic applications (Nesterov et al., 2003).

Anticancer Properties

The compound's structural relatives have demonstrated potent cytotoxicity and preferential lethality toward various neoplasms compared to some normal cells, as found in research by Das et al. (2011). These findings indicate the potential of such compounds, including "(3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol," in the development of novel cancer therapeutics (Das et al., 2011).

Anti-Proliferative Activity

Lagisetty et al. (2010) conducted structure-activity relationship studies on bis(benzylidene)-4-piperidones, identifying several compounds with potent anti-proliferative activity. This research highlights the therapeutic potential of structurally related compounds in treating apoptosis-resistant cancers through alternative modes of cell death, such as autophagic cell death (Lagisetty et al., 2010).

Antimycobacterial Activity

Research by Kumar et al. (2008) into spiro-piperidin-4-ones showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting that similar compounds could be promising for developing treatments for tuberculosis and potentially other mycobacterial infections (Kumar et al., 2008).

Antimicrobial and Biofilm Inhibition

Mekky and Sanad (2020) demonstrated potent antibacterial efficacies and biofilm inhibition activities in novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. This suggests that related compounds could serve as effective biofilm and bacterial growth inhibitors, offering potential applications in combating bacterial resistance (Mekky & Sanad, 2020).

properties

IUPAC Name

(3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO3/c1-3-33-28-14-10-23(11-15-28)18-26-21-31(20-25-8-6-5-7-9-25)22-27(30(26)32)19-24-12-16-29(17-13-24)34-4-2/h5-19,30,32H,3-4,20-22H2,1-2H3/b26-18+,27-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFOGNZBWLKDLG-BFNWXZRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)OCC)C2O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(/C(=C/C3=CC=C(C=C3)OCC)/CN(C2)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E,5E)-1-benzyl-3,5-bis[(4-ethoxyphenyl)methylidene]piperidin-4-ol

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